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molecular formula C11H11BrFNO B8738774 3-Bromo-N-cyclopropyl-5-fluoro-4-methylbenzamide CAS No. 515131-38-1

3-Bromo-N-cyclopropyl-5-fluoro-4-methylbenzamide

Cat. No. B8738774
M. Wt: 272.11 g/mol
InChI Key: USCGJIJCHOVSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425555B2

Procedure details

3-Fluoro-4-methylbenzoic acid (462 mg, 3.0 mmol) was added to a stirred mixture of bromine (2.31 ml, 45 mmol) and iron powder (252 mg, 4.5 mmol) under nitrogen. The reaction was stirred at 20° C. for 4 hours and then left to stand for 16 hours. Sodium thiosulphate solution (200 ml) was added and the product was extracted into ethyl acetate (3×150 ml). Ethyl acetate extracts were combined and evaporated in vacuo. The crude product (mixture of isomers) was dissolved in dimethylformamide (7 ml). Cyclopropylamine (208 μl, 3.0 mmol), HOBT (405 mg, 3.0 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (575 mg, 3.0 mmol) and DIPEA (525 μl, 3.0 mmol) were added to the stirred solution. The reaction was stirred for 5 hours at 20° C. Solvent was removed in vacuo and the residue was partitioned between ethyl acetate and water. Combined ethyl acetate extracts were washed sequentially with aqueous sodium hydrogen carbonate and hydrochloric acid (0.5M), then dried (magnesium sulphate). The ethyl acetate was evaporated in vacuo and the residue was purified by silica biotage chromatography eluting with cyclohexane:ethyl acetate (6: 1) to give 3-bromo-N-cyclopropyl-5-fluoro4methylbenzamide (359 mg, 44%).
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
252 mg
Type
catalyst
Reaction Step One
Quantity
208 μL
Type
reactant
Reaction Step Two
Name
Quantity
405 mg
Type
reactant
Reaction Step Two
Quantity
575 mg
Type
reactant
Reaction Step Two
Name
Quantity
525 μL
Type
reactant
Reaction Step Two
Name
Sodium thiosulphate
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[Br:12]Br.[CH:14]1([NH2:17])[CH2:16][CH2:15]1.C1C=CC2N(O)N=NC=2C=1.Cl.CN(C)CCCN=C=NCC.CCN(C(C)C)C(C)C>[Fe].S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:12][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([F:1])[C:10]=1[CH3:11])[C:5]([NH:17][CH:14]1[CH2:16][CH2:15]1)=[O:7] |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
462 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C
Name
Quantity
2.31 mL
Type
reactant
Smiles
BrBr
Name
Quantity
252 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
208 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
405 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
575 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
525 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Sodium thiosulphate
Quantity
200 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate (3×150 ml)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product (mixture of isomers) was dissolved in dimethylformamide (7 ml)
STIRRING
Type
STIRRING
Details
The reaction was stirred for 5 hours at 20° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
Combined ethyl acetate extracts were washed sequentially with aqueous sodium hydrogen carbonate and hydrochloric acid (0.5M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica biotage chromatography
WASH
Type
WASH
Details
eluting with cyclohexane:ethyl acetate (6: 1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)NC2CC2)C=C(C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 359 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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